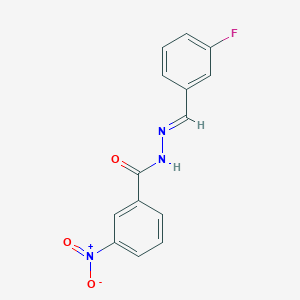
N-(2-fluorophenyl)-2,3-diphenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-2,3-diphenylacrylamide (FPAA) is a compound that has gained significant attention in the field of chemical biology due to its unique properties. It is a fluorescent probe that can be used for imaging and studying biological systems. FPAA has been used in various scientific research applications, including the study of protein-protein interactions, enzyme activity, and membrane dynamics.
作用机制
N-(2-fluorophenyl)-2,3-diphenylacrylamide works by binding to specific targets in biological systems and emitting fluorescence upon excitation. The mechanism of action of N-(2-fluorophenyl)-2,3-diphenylacrylamide is based on the principle of fluorescence resonance energy transfer (FRET). When N-(2-fluorophenyl)-2,3-diphenylacrylamide binds to its target, the energy from the excited state of the fluorophore is transferred to the acceptor molecule, resulting in fluorescence emission.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2,3-diphenylacrylamide has been shown to have minimal toxicity and does not affect the biochemical or physiological processes of biological systems. It has been used in live-cell imaging studies without causing any adverse effects.
实验室实验的优点和局限性
N-(2-fluorophenyl)-2,3-diphenylacrylamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological systems. It is also relatively easy to synthesize and can be modified to target specific biomolecules. However, N-(2-fluorophenyl)-2,3-diphenylacrylamide has some limitations, including its relatively short fluorescence lifetime and susceptibility to photobleaching.
未来方向
There are several future directions for the use of N-(2-fluorophenyl)-2,3-diphenylacrylamide in scientific research. One area of interest is the development of new biosensors using N-(2-fluorophenyl)-2,3-diphenylacrylamide as a fluorescent probe. Another area of interest is the use of N-(2-fluorophenyl)-2,3-diphenylacrylamide in the study of protein-ligand interactions and drug discovery. Additionally, N-(2-fluorophenyl)-2,3-diphenylacrylamide can be used in the development of new imaging techniques for studying biological systems.
合成方法
N-(2-fluorophenyl)-2,3-diphenylacrylamide can be synthesized using a variety of methods. One common method involves the reaction of 2-fluorobenzaldehyde with diphenylacetylene in the presence of a base catalyst. The resulting product is then subjected to reductive amination to yield N-(2-fluorophenyl)-2,3-diphenylacrylamide. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Sonogashira coupling reactions.
科学研究应用
N-(2-fluorophenyl)-2,3-diphenylacrylamide has been widely used in scientific research applications. One of its main uses is as a fluorescent probe for imaging biological systems. It has been used to study protein-protein interactions, enzyme activity, and membrane dynamics. N-(2-fluorophenyl)-2,3-diphenylacrylamide has also been used to develop biosensors for detecting biomolecules such as glucose and ATP.
属性
IUPAC Name |
(E)-N-(2-fluorophenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO/c22-19-13-7-8-14-20(19)23-21(24)18(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-15H,(H,23,24)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGQXGAKBPEIS-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluorophenyl)-2,3-diphenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)


![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)